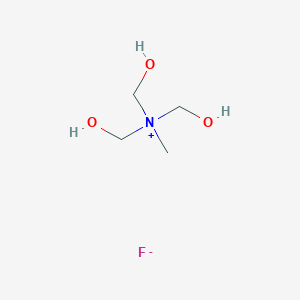
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride is a chemical compound with a unique structure that includes a hydroxyl group, bis(hydroxymethyl) groups, and a fluoride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride typically involves the reaction of N-methylmethanaminium with formaldehyde and hydrofluoric acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 25-30°C. The reaction mixture is then neutralized and purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The fluoride ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like chloride ions (Cl⁻) or bromide ions (Br⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Corresponding halide-substituted compounds.
Applications De Recherche Scientifique
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial effects. The fluoride ion plays a crucial role in enhancing the compound’s reactivity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, triesters with lanolin fatty acids, sulfates (2:1)
- N,N′-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride is unique due to the presence of the fluoride ion, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of hydroxyl groups and fluoride ion makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
652978-15-9 |
|---|---|
Formule moléculaire |
C4H12FNO3 |
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
tris(hydroxymethyl)-methylazanium;fluoride |
InChI |
InChI=1S/C4H12NO3.FH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FFQCZDCWGKAOSB-UHFFFAOYSA-M |
SMILES canonique |
C[N+](CO)(CO)CO.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


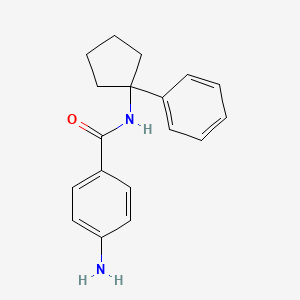
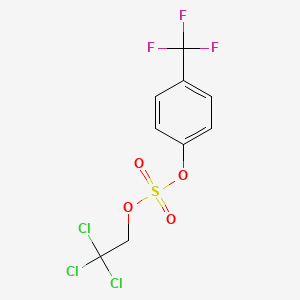
![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)
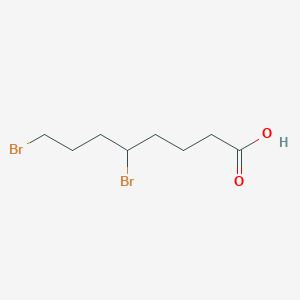
![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
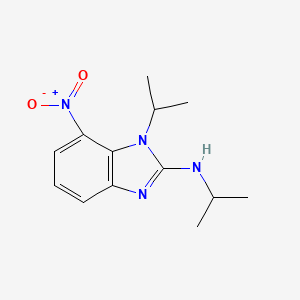

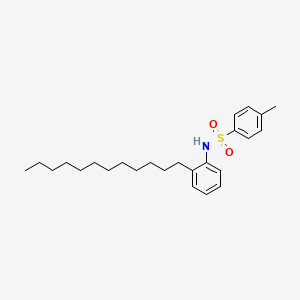
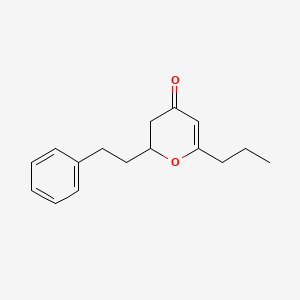
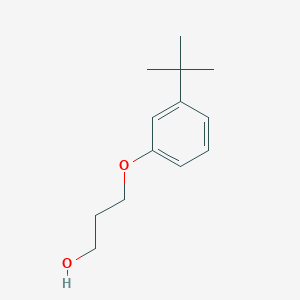
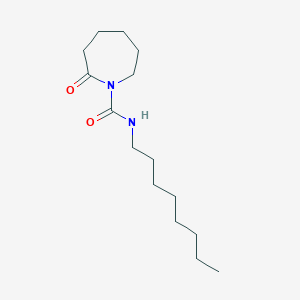
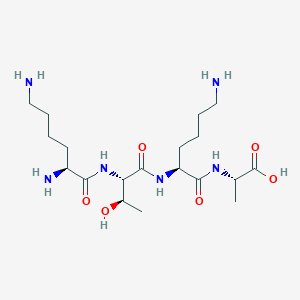
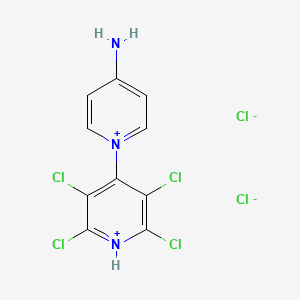
![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)
